molecular formula C22H32N4O5S B2892228 tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate CAS No. 2170746-96-8

tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

Cat. No. B2892228
M. Wt: 464.58
InChI Key: NZAGTSBDUAJJGL-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a spiro[5.5]undecane structure, which is a type of spirocyclic compound where two cycloalkane rings of five and five members share a single atom . The compound also contains several functional groups including an ethoxycarbonyl group, a methylthio group, and a tert-butyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the spirocyclic structure could be formed through a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The presence of these groups would likely result in a highly three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ethoxycarbonyl group could undergo reactions typical of esters, such as hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase its solubility in non-polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to the synthesis of complex molecules with potential biological activities. For example, a study by Carbone et al. (2013) involved the preparation of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, which are analogues of marine alkaloids like topsentin, demonstrating the versatility of similar compounds in synthesizing biologically active molecules (Carbone et al., 2013). Additionally, Rossi et al. (2007) explored the solvent-dependent reactions of related diaza compounds with enamines, highlighting the chemical reactivity and potential for synthesizing diverse molecular structures (Rossi et al., 2007).

Potential Biological Applications

Although the direct biological activities of tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate are not detailed in the literature, the structural features of related compounds suggest potential for medicinal chemistry applications. For instance, the synthesis and modification of related compounds have been explored for their potential applications in drug development. The structural modifications and characterization of related spirolactams and diazaspiro compounds suggest a focus on developing novel pharmaceutical agents with specific biological targets (Fernandez et al., 2002).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential applications. For example, if it shows promising biological activity, it could be studied as a potential drug candidate .

properties

IUPAC Name

tert-butyl 1-(5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O5S/c1-6-30-18(28)15-12-23-19(32-5)24-17(15)26-13-16(27)25(20(29)31-21(2,3)4)14-22(26)10-8-7-9-11-22/h12H,6-11,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGTSBDUAJJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CC(=O)N(CC23CCCCC3)C(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

CAS RN

2170746-96-8
Record name 1-[5-(ethoxycarbonyl)-2-(methylthio)-4-pyrimidinyl]-3-oxo-1,4-Diazaspiro[5.5]undecane-4-carboxylic acid 1,1-dimethylethyl ester
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